
Hexadecyltrimethylammonium Bromide-d3
Overview
Description
Hexadecyltrimethylammonium Bromide-d3, also known as cetyltrimethylammonium bromide-d3, is a deuterated version of hexadecyltrimethylammonium bromide. It is a cationic surfactant widely used in various scientific and industrial applications due to its surface-active properties. The compound is characterized by the presence of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and forming micelles in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium Bromide-d3 can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of hexadecylamine with methyl bromide-d3 in the presence of a suitable solvent such as ethanol or acetone. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Hexadecyltrimethylammonium Bromide-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Micelle Formation: In aqueous solutions, the compound forms micelles, which can encapsulate hydrophobic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for bromide substitution) and other halide salts.
Micelle Formation: Typically occurs in aqueous solutions at concentrations above the critical micelle concentration (CMC), which is around 0.92 mM at 20-25°C.
Major Products Formed
Substitution Reactions: The major products depend on the substituting anion. For example, reacting with silver nitrate yields hexadecyltrimethylammonium nitrate.
Micelle Formation: The primary product is the micellar structure, which can encapsulate various hydrophobic substances.
Scientific Research Applications
Synthesis of Nanomaterials
Gold Nanorods Synthesis
Hexadecyltrimethylammonium bromide-d3 is instrumental in the synthesis of gold nanorods, which are significant for their optical properties and potential applications in biomedicine and sensing technologies. The surfactant stabilizes the nanorods during the growth process and influences their morphology.
- Case Study : A study demonstrated that varying concentrations of HTAB-d3 during the synthesis of gold nanorods affected their aspect ratios and surface plasmon resonance properties. This variation allowed researchers to tailor the optical characteristics for specific applications, such as targeted drug delivery and photothermal therapy .
Biochemical Applications
Homogenization for Enzyme Activity Assays
HTAB-d3 has been utilized as a component in buffer systems to facilitate the homogenization of biological tissues, particularly for enzyme activity assays like myeloperoxidase activity.
- Application Details : In one study, HTAB-d3 was incorporated into sodium phosphate buffers to improve tissue homogenization efficiency. This enhancement led to more accurate assessments of enzyme activity, crucial for understanding various physiological and pathological processes .
Microemulsion Systems
Catalysis in Drug Decomposition
HTAB-d3 is also employed in microemulsion systems that catalyze the degradation of pharmaceuticals, such as beta-lactam antibiotics.
- Research Findings : A study highlighted that microemulsions containing HTAB-d3 significantly accelerated the intramolecular degradation of cephaclor, with the rate being sensitive to the microemulsion's volume fraction and salt concentration. This finding suggests potential applications in drug formulation and delivery systems where controlled degradation is necessary .
Environmental Science
Removal of Contaminants
this compound has been investigated for its ability to remove heavy metals from aqueous solutions through adsorption processes.
- Experimental Insights : Research showed that HTAB-d3 could effectively adsorb lead ions from contaminated water sources, highlighting its potential application in environmental remediation strategies .
Analytical Chemistry
Electrophoresis Techniques
In analytical chemistry, HTAB-d3 is utilized in gel electrophoresis techniques to separate biomolecules based on size and charge.
- Methodological Application : The surfactant aids in maintaining micelle formation during electrophoresis, improving resolution and clarity of results when analyzing complex biological samples .
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Findings/Benefits |
---|---|---|
Nanotechnology | Synthesis of gold nanorods | Tailored optical properties for drug delivery |
Biochemistry | Tissue homogenization for enzyme assays | Enhanced accuracy in enzyme activity measurements |
Microemulsion Systems | Catalysis in drug degradation | Accelerated degradation rates for pharmaceuticals |
Environmental Science | Heavy metal removal from water | Effective adsorption capacity for lead ions |
Analytical Chemistry | Gel electrophoresis | Improved separation resolution |
Mechanism of Action
Hexadecyltrimethylammonium Bromide-d3 exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic molecules, while the hydrophilic quaternary ammonium group interacts with water. This dual interaction reduces surface tension and allows the formation of micelles. The micelles can encapsulate hydrophobic substances, enhancing their solubility in aqueous solutions . Additionally, the compound can disrupt cell membranes, making it effective in cell lysis and nucleic acid extraction .
Comparison with Similar Compounds
Hexadecyltrimethylammonium Bromide-d3 is similar to other quaternary ammonium surfactants, such as:
Cetyltrimethylammonium Bromide: The non-deuterated version, widely used in similar applications.
Dodecyltrimethylammonium Bromide: A shorter-chain analogue with similar surfactant properties but different micelle formation characteristics.
Tetradecyltrimethylammonium Bromide: Another analogue with a slightly shorter alkyl chain, used in similar applications.
The uniqueness of this compound lies in its deuterated methyl group, which can be useful in specific analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, where deuterium labeling provides distinct advantages .
Biological Activity
Hexadecyltrimethylammonium bromide-d3 (CTAB-d3) is a deuterated form of hexadecyltrimethylammonium bromide (CTAB), a quaternary ammonium surfactant known for its diverse biological activities. This article explores the biological activity of CTAB-d3, including its mechanisms of action, therapeutic applications, and notable research findings.
- Chemical Formula: C₁₆H₃₃N(CH₃)₃Br
- Molar Mass: 364.45 g/mol
- Melting Point: 248–251 °C
- Solubility: Freely soluble in methanol and ethanol; slowly soluble in water.
CTAB-d3 exhibits several biological activities primarily attributed to its surfactant properties. The following mechanisms have been identified:
- Antimicrobial Activity:
-
Cytotoxicity in Cancer Cells:
- Studies indicate that CTAB-d3 can induce cytotoxic effects on cancer cell lines, such as glioblastoma cells (U87 and A172). The proposed mechanisms include membrane disruption and mitochondrial interference, leading to apoptosis .
- In vivo studies have shown that CTAB can inhibit tumor growth in xenograft models, suggesting potential as an anticancer agent .
- DNA Extraction and Precipitation:
Table 1: Summary of Biological Activities of CTAB-d3
Case Studies
-
Cytotoxicity in Glioblastoma:
A study investigated the effects of CTAB on glioblastoma cells, revealing that higher concentrations led to increased cell death through membrane disruption and mitochondrial dysfunction. This highlights the potential for CTAB as a targeted therapeutic agent in cancer treatment . -
Antimicrobial Efficacy:
Research demonstrated that CTAB effectively reduced bacterial load in infected wounds when used in topical formulations. Its mechanism involved disrupting bacterial membranes and preventing biofilm formation . -
DNA Precipitation Efficiency:
In a comparative study, CTAB-d3 was shown to be superior to other surfactants for isolating high-quality DNA from plant tissues, making it a preferred choice in molecular biology protocols .
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the critical micelle concentration (CMC) of Hexadecyltrimethylammonium Bromide-d3 in aqueous solutions?
- Methodology : Use electrical conductivity measurements to track micelle formation. The CMC is identified as the inflection point where conductivity vs. surfactant concentration deviates from linearity. A pseudo-phase separation model can calculate the standard Gibbs free energy of micellization (∆G°mic). Sodium salts (e.g., Na2HPO4) reduce CMC by promoting counterion binding, enhancing micellization efficiency .
- Key Parameters : Temperature (20–25°C), salt type/concentration, and surfactant purity (>99% for reproducibility).
Q. How should this compound be safely handled in laboratory settings?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Nitrile/neoprene gloves, chemical goggles, and lab coats. Use NIOSH-approved respirators if dust exposure is likely .
- Storage : Keep in a cool, dry, well-ventilated area away from strong oxidizers. Hygroscopic properties necessitate moisture-free containers .
- First Aid : For skin/eye contact, flush with water for ≥15 minutes. If ingested, seek medical attention immediately; do not induce vomiting .
Q. What role does this compound play in nanoparticle synthesis?
- Application : Acts as a structure-directing agent in gold helicoid and iron oxide (γ-Fe2O3) nanoparticle synthesis. It controls morphology by stabilizing crystal facets and reducing aggregation. For example, in chiral gold helicoids, it pairs with chloride analogs (CTAC) to modulate helical pitch and circular dichroism .
- Procedure : Combine with reducing agents (e.g., ascorbic acid) and metal precursors (e.g., HAuCl4) under controlled stirring and temperature (~25–80°C) .
Advanced Research Questions
Q. How does deuteration of Hexadecyltrimethylammonium Bromide impact its micellization thermodynamics compared to the non-deuterated form?
- Isotopic Effects : Deuteration alters hydrophobic interactions and hydrogen bonding, potentially shifting CMC and aggregation numbers. For example, deuterated surfactants may exhibit lower CMC in D2O due to solvent isotope effects. Comparative studies using dynamic light scattering (DLS) and small-angle neutron scattering (SANS) are recommended to quantify differences .
- Experimental Design : Parallel CMC measurements (via conductivity) for deuterated and non-deuterated analogs in identical salt solutions (e.g., Na2SO4 or Na3PO4) .
Q. What mechanisms explain the role of this compound in chiral nanostructure synthesis?
- Mechanistic Insight : The surfactant stabilizes high-energy crystal facets, enabling asymmetric growth. In gold helicoids, it synergizes with L-glutathione to induce helical twisting. Chiral gaps in nanostructures amplify plasmonic circular dichroism, critical for photonic applications .
- Optimization : Adjust surfactant-to-metal ratio (e.g., 1:2 molar ratio for Au) and introduce chiral co-templates (e.g., amino acids) .
Q. How do sodium salts influence the aggregation behavior of this compound in mixed surfactant systems?
- Findings : High-valency anions (e.g., PO4<sup>3−</sup>) reduce CMC by enhancing counterion condensation. In mixed systems (e.g., with sodium oleate), micelle ionization degrees and hydrodynamic radii vary nonlinearly with composition. Use isothermal titration calorimetry (ITC) to quantify interaction parameters .
- Contradictions : Discrepancies in reported CMC values (e.g., 0.8–1.2 mM in pure water) may arise from impurities or measurement techniques (conductivity vs. surface tension) .
Q. Data Contradictions and Resolution Strategies
Q. Why do toxicity studies report conflicting LD50 values for Hexadecyltrimethylammonium Bromide analogs?
- Discrepancy : Oral LD50 ranges from 410 mg/kg (rat, CTAB) to 1,550 mg/kg (analogous chloride form). These differences may stem from anion-specific toxicity or variations in experimental protocols (e.g., administration routes) .
- Resolution : Standardize toxicity assays (OECD Guidelines) and report anion-specific data. Prefer in vitro models (e.g., cell viability assays) for preliminary risk assessments .
Q. Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
Property | Value/Description | Reference |
---|---|---|
Molecular Weight | 364.45 g/mol (C19H42BrN) | |
Solubility in Water (20°C) | 13 g/L | |
Decomposition Temperature | >210°C | |
CMC in Pure Water | ~1.0 mM (non-deuterated) |
Table 2 : Comparative CMC Values in Sodium Salt Solutions (Non-Deuterated)
Salt (0.1 M) | CMC (mM) | Aggregation Number | Reference |
---|---|---|---|
NaCl | 0.85 | 75 | |
Na2SO4 | 0.62 | 92 | |
Na3PO4 | 0.45 | 110 |
Properties
IUPAC Name |
hexadecyl-dimethyl-(trideuteriomethyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-MUTAZJQDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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